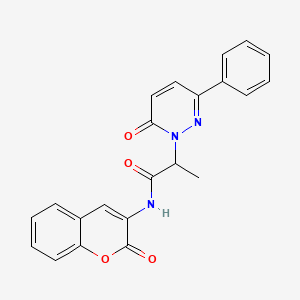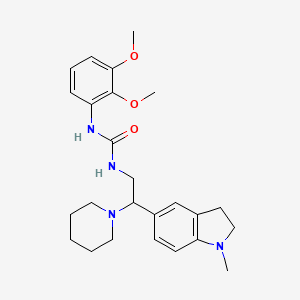
1-(2,3-Dimethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dimethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea, also known as DMPEU, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. DMPEU belongs to the class of urea derivatives and has been found to exhibit promising activity against various diseases, including cancer and neurodegenerative disorders.
Aplicaciones Científicas De Investigación
Synthesis and Biochemical Evaluation
Urea derivatives, similar to the one , have been synthesized and evaluated for their potential biochemical activities. For instance, a study on flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas explored the synthesis of these compounds as novel acetylcholinesterase inhibitors. These compounds were designed to optimize the spacer length linking pharmacophoric moieties and to test greater conformational flexibility, showing that such modifications are compatible with high inhibitory activities (J. Vidaluc et al., 1995). This research demonstrates the importance of structural modifications in enhancing the biological activity of urea derivatives, which could be relevant for the development of therapeutic agents.
Pharmacological Applications
Another area of application for urea derivatives includes pharmacological research, where they are studied for their effects on biological targets. An example includes the investigation of the actions of novel and selective agonists and antagonists on 5-HT2C receptors in rats, which has implications for understanding receptor-mediated physiological effects (M. Millan et al., 1997). Such studies are pivotal in drug development, especially in identifying potential therapeutic compounds for treating various disorders.
Material Science and Corrosion Inhibition
In the realm of material science, urea derivatives have been explored for their corrosion inhibition properties. Research on Mannich bases derived from urea compounds has shown significant potential in protecting metal surfaces from corrosion, particularly in acidic environments. This not only highlights the chemical versatility of urea derivatives but also their potential in industrial applications to enhance the durability of metals (M. Jeeva et al., 2015).
Propiedades
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O3/c1-28-15-12-19-16-18(10-11-21(19)28)22(29-13-5-4-6-14-29)17-26-25(30)27-20-8-7-9-23(31-2)24(20)32-3/h7-11,16,22H,4-6,12-15,17H2,1-3H3,(H2,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYRNPNPVMKYAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)NC3=C(C(=CC=C3)OC)OC)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

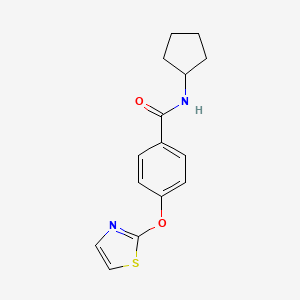
![3-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1-methyl-1,2,4-triazole](/img/structure/B2645983.png)
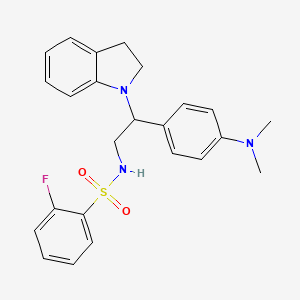
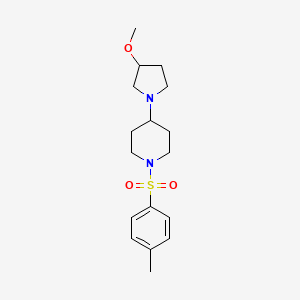
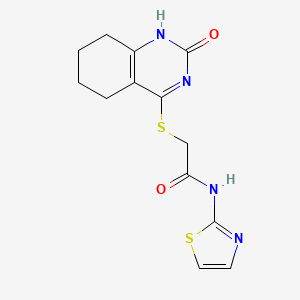

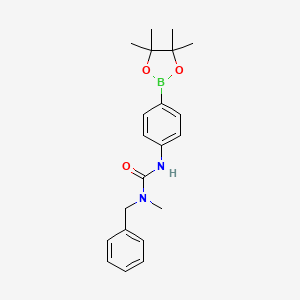
![[(2,4-Dimethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2645993.png)
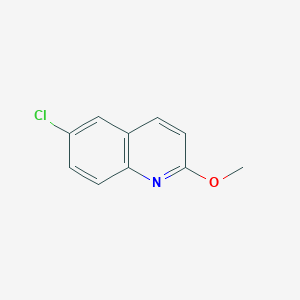
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2645998.png)



